

An In-Depth Technical Guide to 4-Bromostilbene: Structure, Properties, and Applications

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Compound of Interest

Compound Name: **4-Bromostilbene**

Cat. No.: **B083335**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromostilbene is an organic compound featuring a stilbene backbone substituted with a bromine atom on one of its phenyl rings. As a diarylethene, it exists as two geometric isomers, (E)- and (Z)-stilbene, with the trans ((E)) isomer being the more thermodynamically stable and commonly studied form. The presence of the bromine atom makes **4-bromostilbene** a highly versatile synthetic intermediate, particularly for creating complex molecules through cross-coupling reactions.

The stilbene scaffold itself is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including the well-known antioxidant resveratrol and the potent anti-cancer agent combretastatin A-4.^{[1][2][3]} Consequently, **4-bromostilbene** serves as a valuable building block for the synthesis and discovery of novel therapeutic agents, making its chemical properties and reactions of significant interest to the drug development community.^{[1][4]} This guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and applications.

Chemical Structure and Identification

The structure of **4-bromostilbene** consists of two phenyl rings connected by an ethene bridge. One phenyl ring is substituted with a bromine atom at the para (4) position. The most common isomer is **trans-4-bromostilbene**.

Caption: Chemical structure of (E)-**4-Bromostilbene**.

Table 1: Chemical Identifiers

Identifier	Value	Source(s)
IUPAC Name	1-bromo-4-[(E)-2-phenylethenyl]benzene	[5]
Synonyms	4-Bromostilbene, 1-Bromo-4-styrylbenzene, trans-4-Bromostilbene	[5] [6]
CAS Number	4714-24-3	[5] [6] [7]
Molecular Formula	C ₁₄ H ₁₁ Br	[5] [6] [7] [8]
Molecular Weight	259.14 g/mol	[5] [6] [8]
SMILES	C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br	
InChI	InChI=1S/C14H11Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+	[5] [8]

| InChIKey | ZZMMKLVIBZWGPK-VOTSOKGWSA-N |[\[5\]](#)[\[8\]](#) |

Physicochemical and Spectroscopic Properties

4-Bromostilbene is a white crystalline solid at room temperature and is generally insoluble in water but soluble in common organic solvents.[\[7\]](#)[\[9\]](#) There is some variability in the reported melting point, which may be attributable to isomeric purity or different measurement conditions. The higher melting point is more consistently reported for the trans isomer.

Table 2: Physicochemical Properties

Property	Value	Source(s)
Appearance	White to off-white crystalline solid	[7] [9] [10]
Melting Point	138-141 °C	[10]
	80-83 °C	[7] [9]
Boiling Point	~342-346 °C at 760 mmHg	[6] [7]
Density	~1.4 g/cm ³	[6] [7]
Solubility	Insoluble in water; Soluble in ethanol, dimethylformamide	[7] [9]

| XLogP3 | 5.1 - 5.72 |[\[5\]](#)[\[6\]](#) |

Table 3: Spectroscopic Data Summary

Technique	Description	Source(s)
¹ H NMR	<p>Provides information on the proton environment, including characteristic signals for vinylic and aromatic protons. Useful for confirming stereochemistry (J-coupling constant for trans-vinylic protons is typically ~16 Hz).</p>	[11][12]
¹³ C NMR	<p>Shows the number and type of carbon atoms in the molecule. Data is available for structural confirmation.</p>	[5]
Mass Spectrometry (MS)	<p>GC-MS data confirms the molecular weight with a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br). Common fragments include [M-Br]⁺.</p>	[5]

| Infrared (IR) Spectroscopy | Reveals the presence of functional groups, such as C=C stretching from the alkene and aromatic rings, and C-H bonds. | [11] |

Synthesis and Reactivity

4-Bromostilbene can be synthesized via several established methods for alkene formation. The Wittig and Heck reactions are among the most powerful and commonly employed routes for creating the stilbene core structure. [13][14]

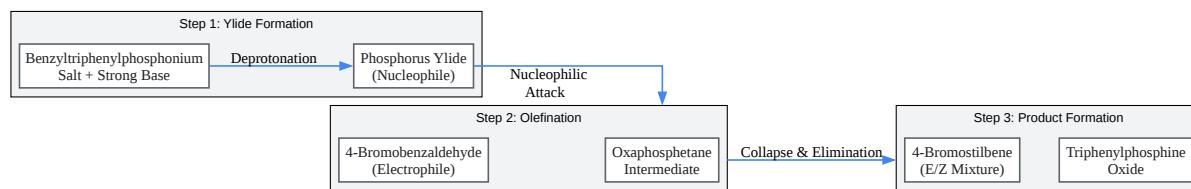
Experimental Protocol 1: Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for forming a C=C double bond by reacting a phosphorus ylide with an aldehyde or ketone. [13][15] For **4-bromostilbene**, this typically

involves the reaction of 4-bromobenzaldehyde with benzyltriphenylphosphonium ylide.

Methodology:

- **Phosphonium Salt Formation:** Benzyl chloride is reacted with triphenylphosphine in a suitable solvent (e.g., toluene) under reflux to form benzyltriphenylphosphonium chloride.
- **Ylide Generation:** The phosphonium salt is suspended in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (N_2 or Ar). A strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), is added slowly at 0 °C to deprotonate the salt, forming the bright orange/red phosphorus ylide.
- **Reaction with Aldehyde:** A solution of 4-bromobenzaldehyde in the same dry solvent is added dropwise to the ylide solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).
- **Workup and Purification:** The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from ethanol to yield pure trans-4-bromostilbene.[16][17]



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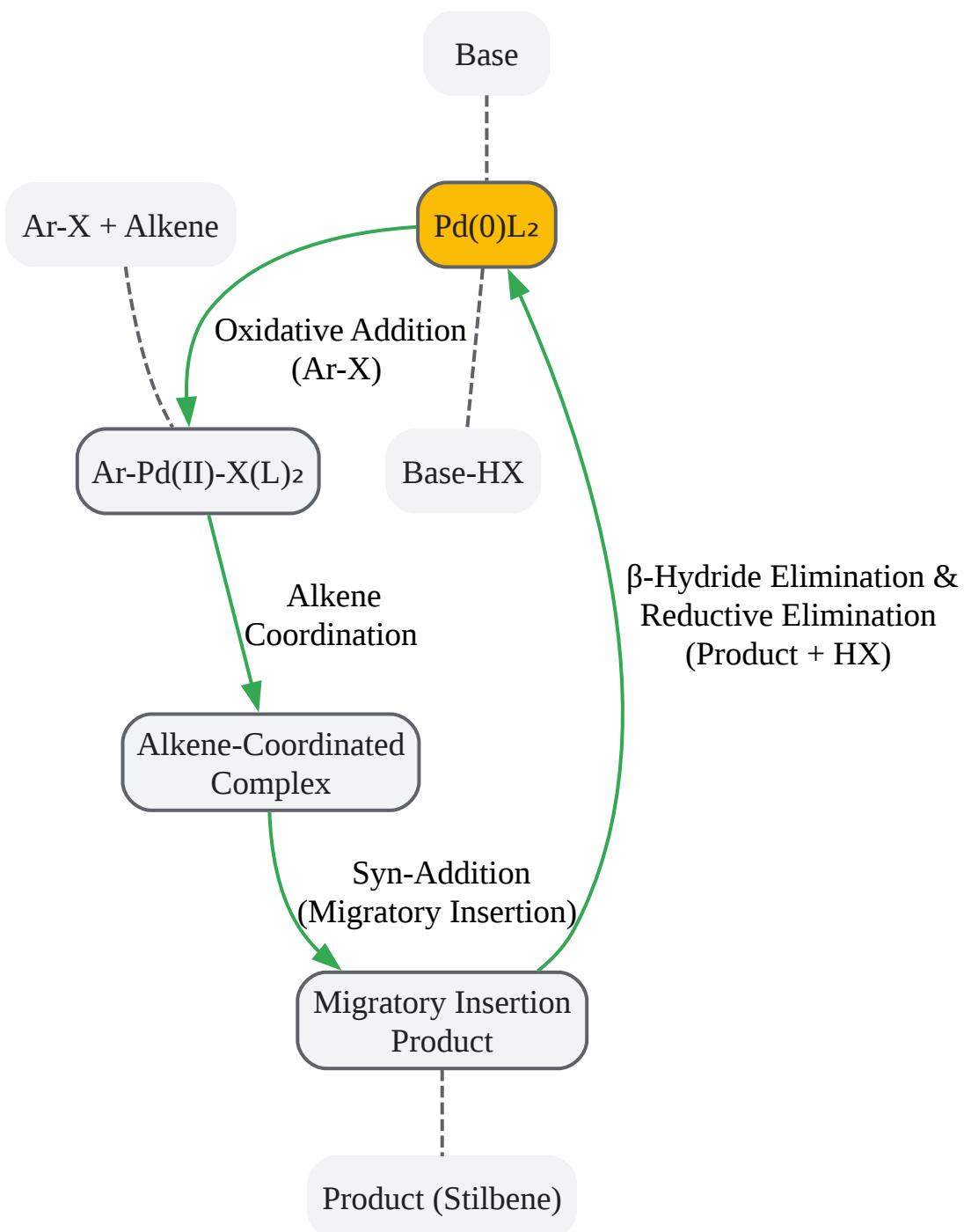
Caption: Generalized workflow for the synthesis of **4-Bromostilbene** via the Wittig reaction.

Experimental Protocol 2: Synthesis via Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[18][19] To synthesize **4-bromostilbene**, styrene can be coupled with 4-bromoiodobenzene, or alternatively, 4-bromostyrene can be coupled with bromobenzene. The former is often preferred due to the higher reactivity of aryl iodides.

Methodology:

- **Reaction Setup:** To a dry Schlenk flask under an inert atmosphere (N_2 or Ar), add the aryl halide (e.g., 4-bromoiodobenzene, 1.0 equiv), a palladium catalyst (e.g., $Pd(OAc)_2$, 1-5 mol%), and a phosphine ligand (e.g., PPh_3 or $P(o\text{-tolyl})_3$, 2-10 mol%).
- **Solvent and Reagent Addition:** Add a dry, polar aprotic solvent (e.g., DMF or NMP), followed by the alkene (e.g., styrene, 1.1-1.5 equiv) and a base (e.g., triethylamine (Et_3N) or K_2CO_3 , 2-3 equiv).
- **Reaction:** The mixture is heated with vigorous stirring to a temperature between 80-140 °C. The reaction progress is monitored by TLC or GC-MS.
- **Workup and Purification:** After completion, the reaction is cooled to room temperature and filtered to remove the precipitated salts. The filtrate is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous $MgSO_4$, and concentrated in vacuo. The crude product is purified by column chromatography or recrystallization to afford the pure trans product.[20]



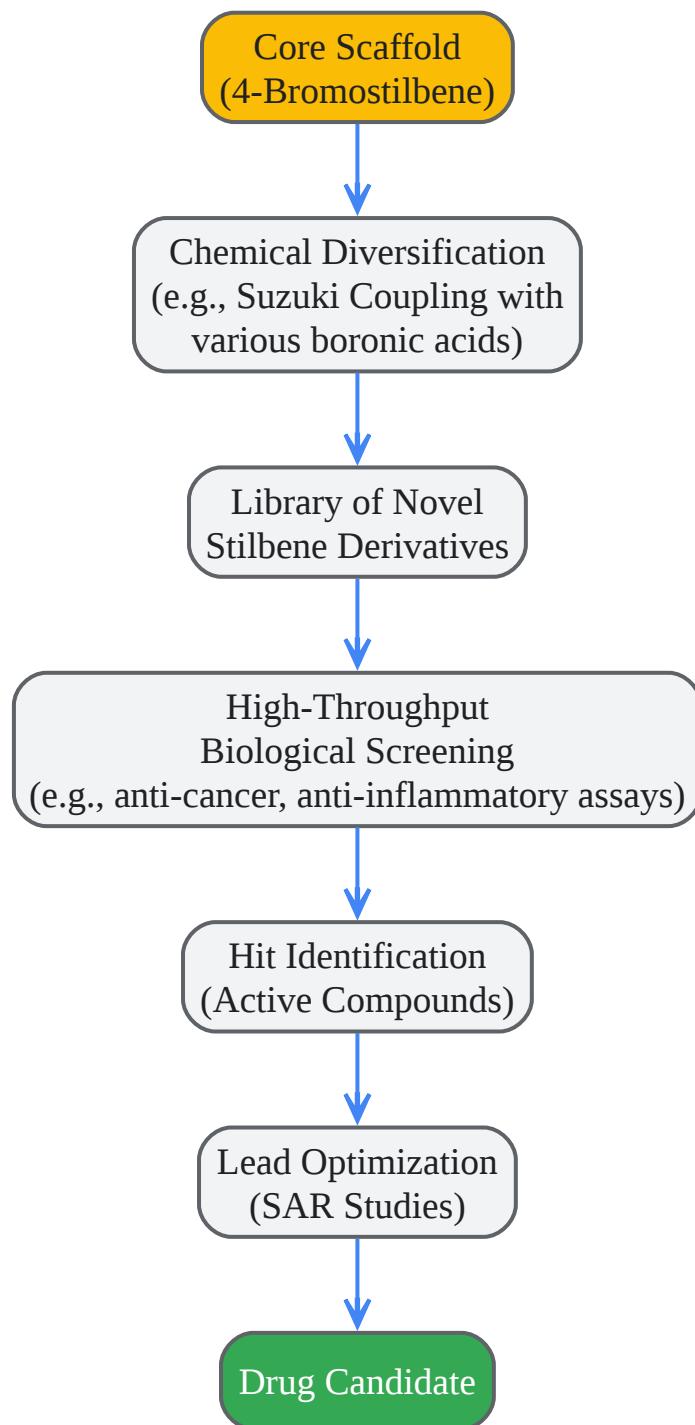
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Caption: Simplified catalytic cycle for the Heck reaction in stilbene synthesis.

Applications in Research and Drug Development

The true value of **4-bromostilbene** lies in its utility as a versatile chemical scaffold. The carbon-bromine bond provides a reactive handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic modification of the stilbene structure.

This capability is crucial in drug discovery for generating libraries of novel compounds. By starting with the **4-bromostilbene** core, researchers can introduce diverse functional groups and molecular fragments to probe structure-activity relationships (SAR). This process is fundamental to identifying lead compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.[\[4\]](#)[\[14\]](#)



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Caption: Logical workflow for using **4-Bromostilbene** in a drug discovery program.

Safety and Handling

4-Bromostilbene is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects.^[5] Standard laboratory safety protocols should be strictly followed when handling this compound.

Table 4: GHS Hazard Information

Category	Information	Source(s)
Pictograms	GHS07 (Exclamation Mark), GHS09 (Environment)	
Signal Word	Warning	[5]
Hazard Statements	H302: Harmful if swallowed.H411: Toxic to aquatic life with long lasting effects.	[5]

| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P391: Collect spillage.P501: Dispose of contents/container to an approved waste disposal plant. |[\[5\]](#)[\[6\]](#) |

Handling and Storage:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[\[21\]](#)[\[22\]](#)
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[\[21\]](#)[\[22\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[\[21\]](#)
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.[\[5\]](#)

Conclusion

4-Bromostilbene is more than a simple chemical compound; it is a strategic tool for innovation in both materials science and medicinal chemistry. Its well-defined structure, coupled with the reactive versatility of the carbon-bromine bond, makes it an ideal starting point for the synthesis of complex molecular architectures. For researchers in drug development, **4-bromostilbene** provides a robust and adaptable scaffold for generating diverse chemical libraries, accelerating the discovery of new therapeutic agents to address a wide range of diseases. A thorough understanding of its properties, synthesis, and safe handling is essential for harnessing its full potential.

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